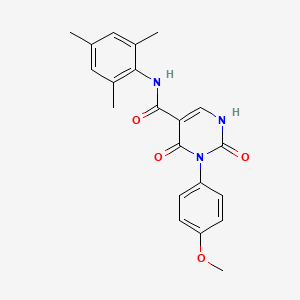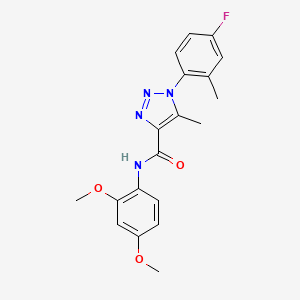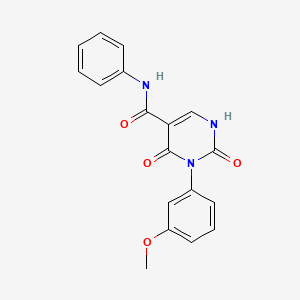![molecular formula C20H15ClFNO4 B11290655 1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11290655.png)
1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a furo[3,4-b]pyridine core with substituted phenyl groups, which may contribute to its distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and dihydrofuran intermediates.
Introduction of the phenyl groups: Substituted phenyl groups can be introduced via cross-coupling reactions, such as Suzuki or Heck reactions, using suitable halogenated phenyl precursors and palladium catalysts.
Final functionalization: The chloro, fluoro, and methoxy substituents are typically introduced through selective halogenation and methylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) for industrial-scale synthesis.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Biological Studies: The compound can be used to study the effects of its structural features on biological systems, including enzyme inhibition and receptor binding.
Materials Science: Its unique chemical properties might be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chloro-4-fluorophenyl)-4-(3-hydroxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-chloro-4-fluorophenyl)-4-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
Fórmula molecular |
C20H15ClFNO4 |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C20H15ClFNO4/c1-26-13-4-2-3-11(7-13)14-9-18(24)23(17-10-27-20(25)19(14)17)12-5-6-16(22)15(21)8-12/h2-8,14H,9-10H2,1H3 |
Clave InChI |
UIFXEDUAQQKCLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11290573.png)
![8-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11290582.png)



![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B11290600.png)

![4-fluoro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11290617.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11290623.png)
![N-(2-chloro-5-methoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290638.png)
![5-{4-[(4-chlorobenzyl)oxy]phenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11290641.png)
![{3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone](/img/structure/B11290646.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11290651.png)

